molecular formula C5H8ClN3O B13516111 5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride

5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B13516111
M. Wt: 161.59 g/mol
InChI Key: LJSVPQJRFOUQRV-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features both azetidine and oxadiazole rings. These structures are known for their significant biological activities and are often used in the synthesis of various pharmacologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions to yield the desired azetidine derivatives. The oxadiazole ring can then be introduced through a cyclization reaction involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it useful in studying various biochemical pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates, allowing the compound to bind to enzymes or receptors. The oxadiazole ring can further enhance this interaction by providing additional binding sites. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of both azetidine and oxadiazole rings. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The oxadiazole ring, in particular, can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

IUPAC Name

5-(azetidin-3-yl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C5H7N3O.ClH/c1-4(2-6-1)5-7-3-8-9-5;/h3-4,6H,1-2H2;1H

InChI Key

LJSVPQJRFOUQRV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=NO2.Cl

Origin of Product

United States

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